3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 355115-12-7
Cat. No.: VC7589278
Molecular Formula: C23H16FN3O5
Molecular Weight: 433.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355115-12-7 |
|---|---|
| Molecular Formula | C23H16FN3O5 |
| Molecular Weight | 433.395 |
| IUPAC Name | 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C23H16FN3O5/c24-15-8-6-14(7-9-15)20-19-21(32-26(20)17-4-2-1-3-5-17)23(29)25(22(19)28)16-10-12-18(13-11-16)27(30)31/h1-13,19-21H |
| Standard InChI Key | QMIFMAOWVCPMSZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Introduction
Structural Formula
The molecule is characterized by a rigid heterocyclic framework with electron-withdrawing groups (fluoro and nitro), which can influence its reactivity and potential biological activity.
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H12FN3O5 |
| Molecular Weight | ~405.34 g/mol |
| Functional Groups | Fluoro (-F), Nitro (-NO₂), Carbonyl (C=O) |
| Solubility | Likely soluble in organic solvents |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the pyrrolo[3,4-d]isoxazole core:
-
Cyclization reactions involving appropriate precursors such as nitrile oxides or azomethine ylides.
-
-
Introduction of substituents:
-
Electrophilic aromatic substitution or coupling reactions to attach the fluorophenyl and nitrophenyl groups.
-
-
Final purification:
-
Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.
-
General Reaction Scheme
-
Reacting a precursor containing a nitrile oxide with an alkyne or alkene to form the isoxazole ring.
-
Functionalizing the pyrrole ring through selective substitutions.
Potential Applications
-
Antimicrobial Activity:
-
Isoxazole derivatives are known for their antibacterial and antifungal properties. The nitrophenyl group may enhance activity against resistant strains.
-
-
Anti-inflammatory Agents:
-
Fluorophenyl moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs).
-
-
Anticancer Potential:
-
The rigid heterocyclic structure might interact with DNA or enzymes involved in cancer cell proliferation.
-
Mechanism of Action
The compound's activity could be attributed to its ability to:
-
Interfere with microbial enzyme systems.
-
Act as an electron sink due to the nitro group, disrupting cellular redox balance.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 3-(4-Fluorophenyl)-N-[4-(furan-2-yl)]propionamide | Fluorophenyl group | Antimicrobial |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-pyrazole | Pyrazole ring | Anticancer |
| This Compound | Pyrrolo[3,4-d]isoxazole; Nitro substituent | Potential antimicrobial/anticancer |
Challenges
-
Limited solubility in aqueous media may restrict biological applications.
-
Potential toxicity due to the nitro group requires further evaluation.
Research Opportunities
-
Modifying substituents to improve water solubility.
-
Investigating interactions with biological targets using computational docking studies.
-
Exploring derivatives for enhanced pharmacokinetics.
This detailed analysis highlights the significance of 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, providing a foundation for further research into its chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume